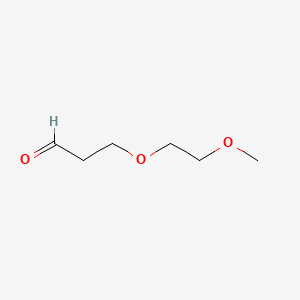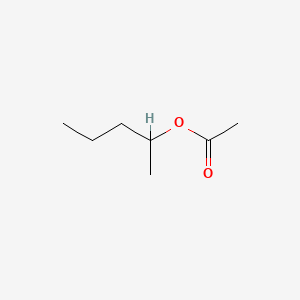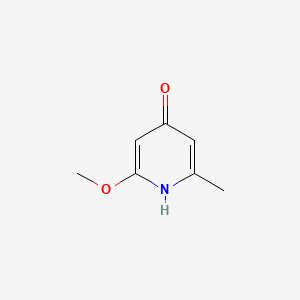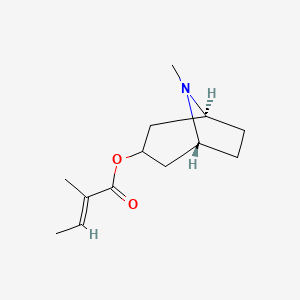
Tigloidine
Übersicht
Beschreibung
Tigloidine is a tropane alkaloid that naturally occurs as a minor constituent of a number of solanaceous plants, including Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . It was formerly marketed as an antiparkinsonian drug under the trade name Tropigline .
Synthesis Analysis
The synthesis of Tigloidine involves a conserved biosynthetic pathway to produce medicinal tropane alkaloids (mTAs) such as hyoscyamine and scopolamine . This pathway is employed by species like Atropa belladonna and Datura stramonium, which are distantly related within the nightshade family . A conserved gene cluster combined with gene duplication underlies the wide distribution of tropane alkaloids in this family .Molecular Structure Analysis
Tigloidine has a molecular formula of C13H21NO2 . Its IUPAC name is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate . The molecular weight of Tigloidine is 223.311 Da .Chemical Reactions Analysis
The active metabolite of Tigloidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . Two cytochrome P450s catalyze N-demethylation and ring-hydroxylation reactions within the early steps in the biosynthesis of diverse N-demethylated modified tropane alkaloids .Physical And Chemical Properties Analysis
Tigloidine has a molecular weight of 223.31 g/mol . It has a computed XLogP3-AA of 2.5, indicating its lipophilicity . It has a topological polar surface area of 29.5 Ų .Wirkmechanismus
Tropigline, also known as Tigloidin or Tigloidine, is a tropane alkaloid . This article will explore the mechanism of action of Tropigline, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tropigline’s primary target is a BAHD acyltransferase from Atropa belladonna, known as 3β-tigloyloxytropane synthase (TS) . TS is localized to mitochondria, unlike other cytosolic-localized BAHD acyl-transferases .
Mode of Action
The TS enzyme catalyzes the reaction between 3-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane . This is a key intermediate in calystegine biosynthesis . The catalytic mechanism of TS is revealed through molecular docking and site-directed mutagenesis .
Biochemical Pathways
Tropigline affects the biochemical pathway of tropane alkaloid biosynthesis . Tropane alkaloids are secondary metabolites characterized by an 8-azabicyclo[3.2.1] octane core . Tropigline, as a tropane alkaloid, plays a role in this pathway, particularly in the esterification of 3α-and 3-tropanol .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a drug
Result of Action
The result of Tropigline’s action is the synthesis of 3β-tigloyloxytropane . This compound is a potential drug for treating neurodegenerative diseases
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Zukünftige Richtungen
The discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids provides a genomic basis for evolutionary insights into the biosynthesis of tropane alkaloids in the Solanaceae . This could be useful for biotechnological production of medicinal tropane alkaloids via synthetic biology approaches .
Eigenschaften
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHGSMZRSVGWDJ-ZCFDAEMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023601, DTXSID901023824 | |
| Record name | Tiglylpseudotropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropigline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropigline | |
CAS RN |
495-83-0, 533-08-4 | |
| Record name | Tigloidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropigline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiglylpseudotropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropigline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tigloidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGLOIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK1SV4EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROPIGLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O258V0L5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tigloidine and what is its historical context in medical research?
A1: Tigloidine (also known as tigloyltropeine) is a naturally occurring tropane alkaloid found in plants of the Datura genus . It has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease and spasticity .
Q2: How does tigloidine exert its effects on the central nervous system?
A2: While the precise mechanism of action of tigloidine remains incompletely understood, research suggests it may interact with cholinergic systems in the brain, potentially exhibiting anticholinergic properties . This potential anticholinergic activity is thought to contribute to its effects on muscle rigidity and spasticity.
Q3: What is the structural characterization of tigloidine?
A3: Tigloidine's molecular formula is C15H21NO3, and its molecular weight is 263.3 g/mol. Detailed spectroscopic data, including NMR and IR spectra, are needed to fully characterize its structure.
Q4: What are the known sources of tigloidine?
A5: Tigloidine is primarily isolated from plants belonging to the Datura genus, specifically Datura stramonium . It has also been identified in Cyphomandra betacea (tree tomato) .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






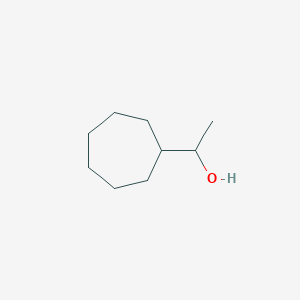
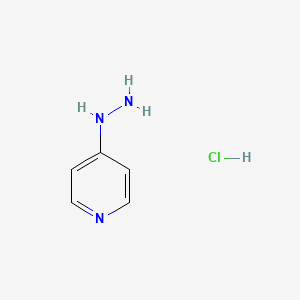
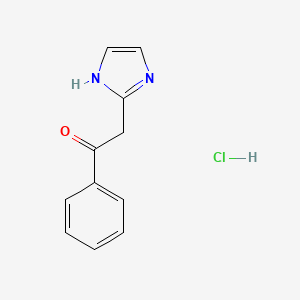
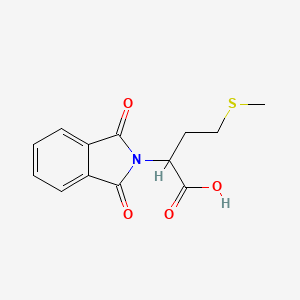
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)

